

2-Chloro-5-methoxyphenylboronic acid structure

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Compound of Interest

Compound Name: 2-Chloro-5-methoxyphenylboronic acid

Cat. No.: B1369530

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An In-depth Technical Guide to **2-Chloro-5-methoxyphenylboronic acid**: Structure, Synthesis, and Application

Introduction

2-Chloro-5-methoxyphenylboronic acid, with CAS Number 89694-46-2, is a highly functionalized arylboronic acid that has emerged as a critical building block in modern organic synthesis.^{[1][2][3][4]} Its unique electronic and steric properties, conferred by the chloro and methoxy substituents, make it an invaluable reagent, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.^[1] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the compound's structure, properties, synthesis, and applications, with a focus on its role in the construction of complex molecular architectures for pharmaceuticals and advanced materials.^{[1][5]}

Molecular Structure and Physicochemical Properties

The structure of **2-Chloro-5-methoxyphenylboronic acid** is characterized by a benzene ring substituted with three key functional groups: a boronic acid ($-B(OH)_2$), a chlorine atom, and a methoxy group ($-OCH_3$). The ortho-chloro group and meta-methoxy group relative to the boronic acid moiety significantly influence the compound's reactivity and selectivity in cross-coupling reactions.

Caption: Chemical structure of **2-Chloro-5-methoxyphenylboronic acid**.

The interplay of these groups dictates the molecule's electronic nature. The methoxy group is electron-donating through resonance, while the chlorine atom is electron-withdrawing through induction. This electronic profile, combined with the steric hindrance from the ortho-chloro group, provides a unique reactivity that chemists can exploit for targeted synthesis.^[1]

Physicochemical Data Summary

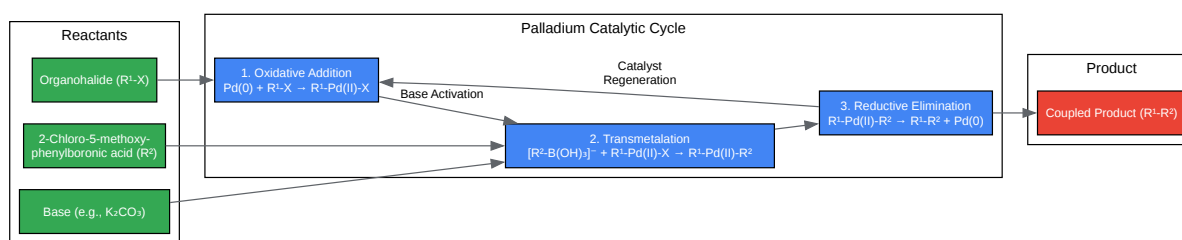
The key properties of **2-Chloro-5-methoxyphenylboronic acid** are summarized in the table below for quick reference.

Property	Value	References
CAS Number	89694-46-2	^[1] ^[3] ^[4]
Molecular Formula	C ₇ H ₈ BClO ₃	^[1] ^[2] ^[4]
Molecular Weight	186.40 g/mol	^[1] ^[3] ^[4]
Appearance	White to off-white crystalline powder	^[1] ^[2]
Melting Point	106-115 °C	^[1] ^[2]
Purity	≥98% (typically by HPLC)	^[1] ^[4]
Synonyms	2-Chloro-5-methoxybenzeneboronic acid	^[1] ^[2] ^[4]
InChI Key	REFXAANPQCJZRY-UHFFFAOYSA-N	^[2] ^[3]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of **2-Chloro-5-methoxyphenylboronic acid** is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.^[1]^[5] This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, typically between an organoboron species and an organohalide, catalyzed by a palladium(0) complex.^[6]

The reaction is central to the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and conjugated polymers.[5][6][7] The general mechanism involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. [6][8]



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Caption: Simplified workflow of the Suzuki-Miyaura coupling reaction.

Causality in the Mechanism:

- **Oxidative Addition:** The cycle begins with a low-valent palladium(0) catalyst inserting into the carbon-halide bond of the electrophile (R¹-X), forming a palladium(II) intermediate. The stereochemistry of the halide is typically retained in this step.[6][8]
- **Transmetalation:** This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃). The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the 2-chloro-5-methoxyphenyl group to the palladium(II) complex.[6][9]
- **Reductive Elimination:** The two organic partners (R¹ and R²) on the palladium center couple, forming the new C-C bond and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[8]

The presence of the ortho-chloro substituent on **2-Chloro-5-methoxyphenylboronic acid** can influence the rate of transmetalation and reductive elimination due to steric effects, a factor that can be leveraged to achieve selective couplings in complex syntheses.[\[10\]](#)[\[11\]](#)

Applications in Research and Drug Development

Boronic acids are integral to modern medicinal chemistry, with several FDA-approved drugs, such as Bortezomib (Velcade), containing a boronic acid moiety.[\[12\]](#) While **2-Chloro-5-methoxyphenylboronic acid** is primarily used as a synthetic intermediate rather than a final active pharmaceutical ingredient (API), its role is indispensable.

- **Pharmaceutical Synthesis:** It serves as a key building block for creating complex biaryl structures, which are common motifs in drug candidates targeting cancer, inflammatory diseases, and infections.[\[1\]](#)[\[5\]](#) The specific substitution pattern allows for the precise tuning of a molecule's pharmacological properties.
- **Agrochemicals:** Similar to pharmaceuticals, the development of new herbicides and pesticides often relies on the construction of complex organic molecules where this boronic acid can serve as a crucial precursor.[\[1\]](#)
- **Materials Science:** It is employed in the synthesis of advanced materials like organic light-emitting diodes (OLEDs) and specialized polymers, where the resulting biaryl structures contribute to desired electronic and photophysical properties.[\[5\]](#)
- **Biosensing:** The boronic acid functional group can reversibly bind to diols, such as those found in sugars. This property makes it a candidate for developing sensors for glucose and other important biomolecules.[\[1\]](#)[\[13\]](#)

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a representative example and must be optimized for specific substrates and scales. All operations should be performed in a fume hood using appropriate personal protective equipment (PPE).

Materials:

- **2-Chloro-5-methoxyphenylboronic acid** (1.0 eq)
- Aryl halide (e.g., Aryl bromide) (1.1 eq)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
- Base (e.g., K₂CO₃, 2.0-3.0 eq)
- Solvent (e.g., Toluene/Ethanol/Water mixture, or Dioxane/Water)
- Inert gas (Nitrogen or Argon)

Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the **2-Chloro-5-methoxyphenylboronic acid**, the aryl halide, the palladium catalyst, and the base.
- **Inert Atmosphere:** Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical as it can oxidize and deactivate the Pd(0) catalyst.
- **Solvent Addition:** Add the degassed solvent system via syringe. Degassing the solvent (e.g., by sparging with nitrogen for 15-20 minutes) is essential to prevent catalyst deactivation.
- **Reaction:** Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- **Workup:** Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The aqueous washes remove the inorganic base and salts.

- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure biaryl product.

Structural Characterization

The identity and purity of the synthesized products must be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the molecular structure of the product.
- Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity.
- High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.

Safety and Handling

2-Chloro-5-methoxyphenylboronic acid requires careful handling due to its potential health hazards.

- Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] It is also harmful if swallowed (H302).[3]
- Precautionary Measures:
 - Use only in a well-ventilated area or fume hood.[2]
 - Avoid breathing dust.[2]
 - Wear protective gloves, safety glasses, and a lab coat.[2]
 - Wash hands thoroughly after handling.[2]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

Conclusion

2-Chloro-5-methoxyphenylboronic acid is a versatile and powerful reagent in synthetic organic chemistry. Its utility, primarily demonstrated in the Suzuki-Miyaura cross-coupling reaction, allows for the efficient construction of complex molecular frameworks that are foundational to the development of new pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, reactivity, and handling is essential for any researcher aiming to leverage its synthetic potential. As the demand for novel and sophisticated molecules continues to grow, the importance of well-designed building blocks like **2-Chloro-5-methoxyphenylboronic acid** will undoubtedly increase.

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